4-(Aminomethyl)-3-chlorophenol

Description

BenchChem offers high-quality 4-(Aminomethyl)-3-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

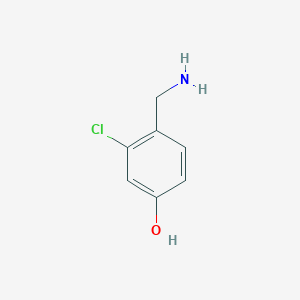

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEFLFURUJFDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654156 | |

| Record name | 4-(Aminomethyl)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-47-8 | |

| Record name | 4-(Aminomethyl)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Aminomethyl)-3-chlorophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-3-chlorophenol

Introduction

4-(Aminomethyl)-3-chlorophenol is a critical bifunctional aromatic compound that serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive aminomethyl group and a substituted phenolic ring, makes it an essential building block for targeted therapies. Notably, it is a key precursor in the manufacture of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3]

The synthesis of this intermediate presents unique challenges, primarily in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity and in the controlled installation of the aminomethyl moiety. This guide provides a comprehensive overview of a robust and industrially viable synthetic pathway, delving into the chemical principles, experimental protocols, and process logic required for its successful preparation.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of 4-(Aminomethyl)-3-chlorophenol identifies the carbon-nitrogen bond of the aminomethyl group as the key disconnection. This leads back to a carbonyl precursor, specifically 3-Chloro-4-hydroxybenzaldehyde . The transformation from the aldehyde to the target amine can be efficiently accomplished via reductive amination, a cornerstone reaction in modern medicinal chemistry for its reliability and high yield.[4][5][6]

This two-step approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the chosen chemical transformations.

Caption: Retrosynthetic analysis of 4-(Aminomethyl)-3-chlorophenol.

Core Synthesis Pathway: A Two-Step Approach

This section details a validated two-step synthesis starting from p-hydroxybenzaldehyde.

Step 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

The foundational step is the regioselective chlorination of a readily available precursor, p-hydroxybenzaldehyde.

-

Chemical Principle & Rationale: The hydroxyl (-OH) group of the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the aldehyde group, the incoming electrophile (Cl⁺) is directed to the positions ortho to the hydroxyl group. Careful control of stoichiometry and reaction conditions allows for high selectivity for mono-chlorination. Sulfuryl chloride (SO₂Cl₂) is an effective and convenient chlorinating agent for this transformation.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of 3-Chloro-4-hydroxybenzaldehyde.

Step 2: Reductive Amination to 4-(Aminomethyl)-3-chlorophenol

With the key aldehyde intermediate in hand, the final step involves the formation of the aminomethyl group.

-

Chemical Principle & Rationale: Reductive amination is a one-pot reaction that first involves the condensation of the aldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an imine intermediate. This imine, which exists in equilibrium with its protonated form (the iminium ion), is then reduced in situ to the desired primary amine. A key aspect of this process is the choice of reducing agent. Sodium borohydride (NaBH₄) is effective, as it reduces the iminium ion much more rapidly than the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol as a significant byproduct.[7][8] The reaction is typically performed in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

-

Detailed Synthesis Pathway Diagram:

Caption: Overall synthesis pathway from p-hydroxybenzaldehyde.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and scientists. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde (from p-hydroxybenzaldehyde)

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge p-hydroxybenzaldehyde (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Chlorination: Add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water (10-20 volumes). A precipitate will form.

-

Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the pale yellow solid under vacuum at 50-60 °C to yield 3-Chloro-4-hydroxybenzaldehyde.

Protocol 2: Synthesis of 4-(Aminomethyl)-3-chlorophenol (via Reductive Amination)

-

Reactor Setup: In a round-bottom flask, dissolve 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in methanol (10-15 volumes).

-

Ammonia Addition: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (1.5-2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Re-cool the mixture to 0-5 °C. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.2-1.5 eq) in a small amount of cold methanol containing a catalytic amount of sodium hydroxide (to stabilize the NaBH₄). Add this reducing solution portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction at room temperature for 3-5 hours, monitoring by TLC for the disappearance of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of water, followed by acidification to pH 5-6 with 1M HCl to destroy any excess NaBH₄.

-

Isolation: Adjust the pH of the solution to 9-10 with aqueous sodium hydroxide. The product will precipitate out of the solution.

-

Purification: Stir the resulting slurry in an ice bath for 1 hour. Collect the product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 4-(Aminomethyl)-3-chlorophenol as a solid.

Data Summary

The following table summarizes the key transformations and expected outcomes for the described synthesis.

| Step | Reaction Name | Starting Material | Key Reagents | Product | Expected Outcome |

| 1 | Electrophilic Chlorination | p-Hydroxybenzaldehyde | Sulfuryl Chloride (SO₂Cl₂), Acetic Acid | 3-Chloro-4-hydroxybenzaldehyde | High yield (>85%), High regioselectivity |

| 2 | Reductive Amination | 3-Chloro-4-hydroxybenzaldehyde | Ammonia (NH₃), Sodium Borohydride (NaBH₄) | 4-(Aminomethyl)-3-chlorophenol | Good to high yield (70-90%), High purity |

References

-

Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

- Synthetic method of lenvatinib and novel intermediate. Google Patents (CN111349045A).

-

Synthesis Methods of Lenvatinib Mesylate API. Qingmu Pharmaceutical. Available at: [Link]

- Process for the preparation of lenvatinib. Google Patents (EP3620452A1).

-

Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Patsnap Eureka. Available at: [Link]

-

Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Patsnap Eureka. Available at: [Link]

- Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol. Google Patents (CN106699578A).

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). Available at: [Link]

- Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Google Patents (CN107739313B).

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- Preparation of hydroxybenzonitriles. Google Patents (US3567758A).

-

3-Chloro-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

Reductive Amination. YouTube. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. Available at: [Link]

-

Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. Available at: [Link]

-

Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. Available at: [Link]

-

3-chloro-4-hydroxybenzonitrile (C7H4ClNO). PubChemLite. Available at: [Link]

-

Benzonitrile, 3-chloro-4-hydroxy-. PubChem. Available at: [Link]

-

4-Chloro-3-hydroxybenzonitrile. PubChem. Available at: [Link]

Sources

- 1. qingmupharm.com [qingmupharm.com]

- 2. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 3. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

physicochemical properties of 4-(Aminomethyl)-3-chlorophenol

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)-3-chlorophenol

Introduction

4-(Aminomethyl)-3-chlorophenol (CAS No: 17609-80-2) is a substituted phenol derivative of significant interest in the pharmaceutical industry. Its unique structure, featuring a reactive aminomethyl group, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a valuable and versatile building block in organic synthesis. It serves as a crucial intermediate in the manufacturing of several targeted therapies, most notably tyrosine kinase inhibitors (TKIs) like Lenvatinib and Tivozanib, which are used in oncology.[1][2][3][4]

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics for process development, formulation, and quality control. We will delve into its chemical identity, solubility, lipophilicity, thermal stability, and spectroscopic profile, grounding the discussion in established analytical methodologies.

Chemical Identity and Core Properties

The fundamental identity of a compound is the bedrock of all further scientific investigation. The structural and basic physical properties of 4-(Aminomethyl)-3-chlorophenol are summarized below.

-

IUPAC Name: 4-amino-3-chlorophenol[5]

-

Synonyms: 3-Chloro-4-aminophenol, 2-Chloro-4-hydroxyaniline[5][6]

-

Chemical Structure:

(Image Source: PubChem CID 87184)

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 143.57 g/mol | [1][5] |

| Appearance | Off-white to light brown crystalline powder | [6] |

| Melting Point | 138-160 °C | [1][2][6] |

| Boiling Point | 287.3 °C (Predicted) | [1][2] |

| Density | 1.406 - 1.45 g/cm³ (Predicted) | [1][6] |

| pKa | 9.26 ± 0.18 (Predicted) | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][2][3] |

Lipophilicity Assessment: Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It quantifies the differential solubility of a compound in two immiscible phases, typically octanol (representing lipid bilayers) and water (representing aqueous environments like blood serum).[7] A higher LogP value indicates greater hydrophobicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

The causality behind this protocol is to allow the analyte to reach thermodynamic equilibrium between the aqueous and lipid-mimicking phases. The subsequent concentration measurement reveals its preference for one phase over the other.

-

Preparation: A buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and 1-octanol are pre-saturated with each other to prevent volume changes during the experiment.[8]

-

Dissolution: A known amount of 4-(Aminomethyl)-3-chlorophenol is dissolved in one of the phases.

-

Partitioning: The two phases are combined in a separatory funnel or vial at a defined volume ratio. The ratio is chosen to ensure the final concentration in both phases is within the analytical instrument's detection limits.[8]

-

Equilibration: The mixture is agitated (shaken) for a sufficient period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases and reach equilibrium.[9]

-

Phase Separation: The mixture is allowed to stand until the two phases completely separate. Centrifugation can be used to accelerate this process.

-

Quantification: A sample is carefully taken from each phase. The concentration of the analyte in each layer is measured using an appropriate analytical technique, such as UV/VIS spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectroscopic Profile

Spectroscopic techniques are essential for confirming the molecular structure of a compound. Based on the structure of 4-(Aminomethyl)-3-chlorophenol, the following spectral characteristics are expected.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide information on the number and environment of hydrogen atoms. Key expected signals include:

-

Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the three protons on the benzene ring, exhibiting complex splitting patterns due to coupling with each other.

-

Aminomethyl Protons (-CH₂NH₂): A singlet around 3.5-4.5 ppm, integrating to two protons.

-

Labile Protons (-OH, -NH₂): Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O. The phenolic -OH signal and the amine -NH₂ signal would integrate to one and two protons, respectively.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct signals for the six carbon atoms in the molecule, confirming the lack of symmetry. Signals for the aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The aminomethyl carbon (-CH₂) would appear in the aliphatic region, typically around 40-50 ppm.

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. [10]The spectrum for 4-(Aminomethyl)-3-chlorophenol should exhibit characteristic absorption bands:

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, indicative of the phenolic hydroxyl group. [11] * N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the -CH₂- group.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern. For 4-(Aminomethyl)-3-chlorophenol, the molecular ion peak (M⁺) would be observed at m/z ≈ 143. The presence of chlorine would result in a characteristic M+2 peak at m/z ≈ 145, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. [11]

Safety and Handling

4-(Aminomethyl)-3-chlorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [12][13]The hydrochloride salt is harmful if swallowed, in contact with skin, or if inhaled. [12]As with phenolic compounds in general, it should be handled in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

References

- Partition Coefficient Determination Method for Nonvolatile Chemicals in Biological Tissues. Environmental Health Perspectives.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.

- 4-amino-3-chlorophenol. ChemBK.

- Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering.

- Partition coefficient. Wikipedia.

- lab no.(5) Partition coefficients. SlideShare.

- How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables.

- Determination of a Partition Coefficient. University of Pannonia.

- Procedures for operation of the TA Instruments DSC. University of Southern Mississippi.

- 4-Amino-3-chlorophenol synthesis. ChemicalBook.

- Differential Scanning Calorimetry Standard Operating Procedure. Georgia Gwinnett College.

- 4-Amino-3-chlorophenol. PubChem.

- 4-Amino-3-chlorophenol: Comprehensive Overview and Applic

- 4-Amino-3-chlorophenol hydrochloride. PubChem.

- 4-Amino-3-Chlorophenol: Chemical Properties, Applications & Quality Standards. Autech Industry Co.,Ltd..

- 4-Amino-3-chlorophenol CAS#: 17609-80-2. ChemicalBook.

- SAFETY DATA SHEET - 4-Chlorophenol. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Aminophenol. TCI Chemicals.

- Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.

- SAFETY DATA SHEET - 4-Amino-3-chlorophenol. Fisher Scientific.

- Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.

- Safety Data Sheet - 4-Aminophenol. Sigma-Aldrich.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

- Spectroscopy Problems. University of Colorado Boulder.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]

- 4. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Partition coefficient - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. lehigh.edu [lehigh.edu]

- 12. 4-Amino-3-chlorophenol hydrochloride | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Aminomethyl)-3-chlorophenol (CAS: 17609-80-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)-3-chlorophenol, CAS number 17609-80-2, a pivotal chemical intermediate in modern pharmacology. This document delves into its fundamental physicochemical properties, established synthesis methodologies, and critical applications, particularly its role as a key building block in the development of targeted cancer therapies. Furthermore, it outlines robust analytical techniques for quality control and summarizes essential safety and handling protocols. This guide is intended to serve as an essential resource for professionals engaged in pharmaceutical research, process development, and manufacturing.

Introduction and Strategic Importance

4-Amino-3-chlorophenol is a substituted phenol derivative of significant interest in medicinal chemistry and process development.[1] While not an active pharmaceutical ingredient (API) itself, its unique trifunctional structure—comprising a phenol, an amine, and a chlorine atom on an aromatic ring—makes it an exceptionally valuable starting material. Its primary strategic importance lies in its role as a crucial intermediate for synthesizing a new generation of targeted therapeutics, most notably multi-kinase inhibitors used in oncology.[2][3]

The compound is a well-established precursor in the manufacturing pathways of drugs such as Lenvatinib and Tivozanib.[1][2][4] These drugs are potent tyrosine kinase inhibitors (TKIs) that play a critical role in treating advanced cancers like hepatocellular carcinoma and renal cell carcinoma by blocking signaling pathways involved in tumor growth and angiogenesis.[1] The reliable supply and consistent quality of 4-amino-3-chlorophenol are therefore paramount to the production of these life-saving medications. This guide will explore the technical nuances of this compound, providing the in-depth knowledge required for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. 4-Amino-3-chlorophenol is typically a light yellow or light grey solid at room temperature.[1][5] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 17609-80-2 | [4][5] |

| Molecular Formula | C₆H₆ClNO | [1][4] |

| Molecular Weight | 143.57 g/mol | [4][6] |

| Appearance | Light yellow to light grey solid | [1][2][5] |

| Melting Point | 159-160 °C | [1] |

| Boiling Point (Predicted) | 287.3 ± 25.0 °C | [1][7] |

| pKa (Predicted) | 9.26 ± 0.18 | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| EC Number | 241-583-3 | [4][5] |

| XLogP3 | 1.9 | [6] |

| Topological Polar Surface Area | 46.2 Ų | [6] |

Synthesis and Manufacturing Pathways

The synthesis of 4-amino-3-chlorophenol can be achieved through several documented routes. The selection of a specific pathway in an industrial setting often depends on factors like raw material cost, scalability, yield, and purity profile. Common strategies include the reduction of a nitro-precursor or a multi-step pathway starting from p-aminophenol.[8][9]

Representative Synthetic Protocol: Reduction of 3-chloro-4-nitrophenol

One of the most direct and frequently cited methods involves the chemical reduction of 3-chloro-4-nitrophenol.[8] This method is advantageous due to the relatively high yield and straightforward reaction conditions. The use of iron powder in an acidic medium is a classic and cost-effective method for nitro group reduction.

Reaction Scheme: 3-chloro-4-nitrophenol → 4-amino-3-chlorophenol

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-nitrophenol (1.0 eq) and ethanol (10 mL per gram of starting material).[8]

-

Reagent Addition: While stirring at room temperature (26 °C), add iron powder (approx. 6.0 eq) followed by glacial acetic acid (2 mL per gram of starting material).[8] The acetic acid serves to activate the iron metal surface and acts as a proton source for the reduction.

-

Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 16 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to approximately 15 °C.[8]

-

Purification: Concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can then be purified by column chromatography to yield the final product, 4-amino-3-chlorophenol, as a pale red or light yellow solid.[8] The reported yield for this process is approximately 88%.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-amino-3-chlorophenol.

Applications in Drug Discovery and Development

The primary utility of 4-amino-3-chlorophenol is as a pharmaceutical intermediate.[4][5][10] Its structure is incorporated into the core scaffold of several targeted therapies.

-

Tyrosine Kinase Inhibitors (TKIs): It is a key intermediate for the TKI drugs Lenvatinib and Tivozanib.[1][3] These drugs function by inhibiting multiple receptor tyrosine kinases (RTKs) involved in oncogenic signaling, tumor angiogenesis, and metastasis.

-

Neurodegenerative Disease Research: The compound has been used as a synthetic reagent for preparing benzothiazole-based ureas. These molecules are investigated as potential modulators of enzymes implicated in Alzheimer's disease.[2]

-

Cardiovascular Disease Research: It serves as a building block in the design of molecules targeting pathways relevant to cardiovascular disorders.[2][4]

Role as a Key Building Block

The diagram below illustrates the hierarchical role of 4-amino-3-chlorophenol in the synthesis of a final drug product, using a TKI as an example.

Caption: From intermediate to final active pharmaceutical ingredient.

Analytical and Quality Control Methods

Ensuring the purity and identity of 4-amino-3-chlorophenol is critical for its use in GMP (Good Manufacturing Practice) environments. A variety of analytical techniques can be employed for this purpose.[11][12] High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity and quantifying related substances.

Representative HPLC-UV Protocol

This protocol is adapted from established methods for analyzing aminophenols and chlorophenols.[12][13][14] Method validation would be required for specific applications.

Objective: To determine the purity of 4-amino-3-chlorophenol and quantify impurities.

Step-by-Step Protocol:

-

Column Selection: Use a reverse-phase column, such as a Primesep 100 (4.6x150 mm, 5 µm) or equivalent C18 column.[13]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and a buffer (e.g., 0.2% perchloric acid or sulfuric acid in water).[13] An isocratic elution with 10-20% Acetonitrile is a good starting point.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature (e.g., 30 °C).

-

Set the UV detector to a wavelength of 275 nm, where aminophenols exhibit strong absorbance.[13]

-

-

Analysis: Inject the sample and a reference standard. The purity is calculated by comparing the area of the main peak to the total area of all peaks (Area % method).

Quality Control Workflow

Caption: A typical quality control workflow for a raw material.

Safety, Handling, and Storage

Proper handling of 4-amino-3-chlorophenol is essential due to its potential hazards. Information is derived from globally harmonized system (GHS) classifications found in safety data sheets (SDS).[15][16]

GHS Hazard Summary

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [6][16] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [6] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [6] |

| Skin Irritation | Causes skin irritation | H315 | [6][16] |

| Eye Irritation | Causes serious eye irritation | H319 | [6][16] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H360 | [6] |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects | H411 | [17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit.[16]

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is required.[17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage Recommendations

-

Conditions: Store in a dry, cool, and well-ventilated place.[15] Recommended storage temperatures are often between 2-8°C.[1]

-

Container: Keep the container tightly closed.[15]

-

Atmosphere: For long-term stability, storage under an inert gas (e.g., nitrogen or argon) is advisable to protect from air and moisture.[17]

-

Incompatibilities: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[15]

Conclusion

4-Amino-3-chlorophenol (CAS 17609-80-2) is more than a simple chemical compound; it is an enabling reagent for the synthesis of complex, life-saving pharmaceuticals. Its strategic value in the production of tyrosine kinase inhibitors like Lenvatinib highlights its importance in the field of oncology. A thorough technical understanding of its properties, synthesis, analysis, and safe handling procedures, as detailed in this guide, is crucial for any scientist or researcher working to advance drug discovery and development.

References

-

4-Amino-3-chlorophenol: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

CAS 17609-80-2 - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com.[Link]

-

CAS 17609-80-2 4- Amino-3-chlorophenol. Preclinical Research CRO.[Link]

-

CAS No : 17609-80-2 | Product Name : 4-Amino-3-chlorophenol. Pharmaffiliates.[Link]

-

Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Patsnap Eureka.[Link]

-

4-Amino-3-chlorophenol | C6H6ClNO | CID 87184. PubChem, National Center for Biotechnology Information.[Link]

-

Determination of Chlorophenols in water by LC-MS/MS. Case study. ResearchGate.[Link]

- CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.

-

4-Amino-3-chlorophenol hydrochloride | C6H7Cl2NO | CID 12598190. PubChem, National Center for Biotechnology Information.[Link]

- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.[Link]

-

Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.[Link]

-

HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]

- 3. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 4. 17609-80-2 | 4-Amino-3-chlorophenol - AiFChem [aifchem.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]

- 10. CAS 17609-80-2 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-(Aminomethyl)-3-chlorophenol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical development and complex chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. 4-(Aminomethyl)-3-chlorophenol, a key intermediate in the synthesis of various therapeutic agents, presents a case study in the rigorous application of modern analytical techniques. Its deceptively simple structure, a substituted phenol, contains subtleties in isomerism and functional group interplay that demand a multi-faceted, orthogonal approach for confirmation.

Foundational Analysis: Elemental Composition and Molecular Mass

The first step in any structure elucidation is to ascertain the fundamental building blocks of the molecule: its elemental composition and overall molecular weight. This provides the empirical and molecular formulas, which are the fundamental constraints for any proposed structure.

Elemental Analysis (CHN)

Combustion analysis provides the relative mass percentages of carbon, hydrogen, and nitrogen. This experimental data is compared against the theoretical percentages for the proposed structure, C₇H₈ClNO.

Data Presentation: Elemental Composition

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 51.40% | 51.35% |

| Hydrogen (H) | 4.93% | 4.98% |

| Nitrogen (N) | 8.56% | 8.51% |

The close correlation between theoretical and experimental values provides strong initial evidence for the proposed atomic composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecular ion, allowing for the unequivocal determination of the molecular formula. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion, observed as the protonated species [M+H]⁺ in positive ion mode.

A critical feature for chlorinated compounds is the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic isotopic pattern for the molecular ion, with two peaks separated by approximately 2 Da, in a ratio of roughly 3:1. This signature is a powerful diagnostic tool.

Data Presentation: HRMS Data

| Ion Species | Theoretical m/z | Observed m/z | Isotopic Peak [M+2+H]⁺ (Observed) |

| [C₇H₈³⁵ClNO + H]⁺ | 158.0367 | 158.0365 | 160.0336 |

| [C₇H₈³⁷ClNO + H]⁺ | 160.0338 | 160.0336 | - |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of 4-(Aminomethyl)-3-chlorophenol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Operate in positive ion mode to generate [M+H]⁺ ions.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

Analysis: Identify the monoisotopic peak and its corresponding A+2 peak. Compare the observed accurate mass and isotopic distribution with the theoretical values for the proposed formula C₇H₈ClNO.

Functional Group Identification: Vibrational Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

For 4-(Aminomethyl)-3-chlorophenol, we expect to see distinct signals for the phenolic O-H, the primary amine N-H, aromatic C-H, and the aromatic ring itself.

Data Presentation: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenolic O-H | Stretch | 3200 - 3500 | Broad |

| Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3400 | Two sharp peaks (primary amine) |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Multiple sharp peaks |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O | Stretch | 1200 - 1260 | Strong |

| C-Cl | Stretch | 700 - 850 | Medium to Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Resolution: Use a spectral resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous structural assignment.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~7.2 | d | 1H | Aromatic Proton |

| H-5 | ~6.8 | d | 1H | Aromatic Proton |

| H-6 | ~6.7 | dd | 1H | Aromatic Proton |

| -CH₂- | ~3.8 | s | 2H | Methylene Protons |

| -NH₂ | ~4.5 | br s | 2H | Amine Protons |

| -OH | ~9.5 | br s | 1H | Phenolic Proton |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Protons on heteroatoms (NH₂ and OH) are often broad and may not show coupling.

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C-1 | ~155 | None | Quaternary (C-OH) |

| C-2 | ~129 | Positive | Aromatic CH |

| C-3 | ~120 | None | Quaternary (C-Cl) |

| C-4 | ~130 | None | Quaternary (C-CH₂) |

| C-5 | ~115 | Positive | Aromatic CH |

| C-6 | ~116 | Positive | Aromatic CH |

| -CH₂- | ~45 | Negative | Methylene Carbon |

2D NMR: Definitive Connectivity Mapping

2D NMR experiments are crucial for assembling the molecular fragments identified by 1D NMR into the final structure.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). For this molecule, a key correlation would be observed between the adjacent aromatic protons H-5 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for establishing the overall molecular framework. It shows correlations between protons and carbons over 2-3 bonds, allowing for the connection of different spin systems.

Key Expected HMBC Correlations:

-

The methylene protons (-CH₂-) will show correlations to the quaternary carbons C-3 and C-4, and to the aromatic carbon C-5, confirming the position of the aminomethyl group.

-

The aromatic proton H-2 will show correlations to C-4 and C-6.

-

The aromatic proton H-5 will show correlations to C-1 and C-3.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow the exchange of labile OH and NH protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and sensitivity.

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H peaks, assign chemical shifts, and analyze 2D correlation maps to build the final structure.

Integrated Elucidation Workflow: A Holistic View

The power of this multi-technique approach lies in the convergence of data. No single experiment provides the complete picture, but together they create an irrefutable case for the structure of 4-(Aminomethyl)-3-chlorophenol. The workflow is a logical progression from the general to the specific.

Caption: Logical workflow for the structure elucidation of 4-(Aminomethyl)-3-chlorophenol.

This workflow demonstrates the principle of self-validation. The molecular formula from MS and elemental analysis provides the necessary context for interpreting the NMR spectra. The functional groups identified by IR must be consistent with the fragments observed in NMR. Finally, the 2D NMR data serves as the ultimate arbiter, piecing together the fragments into the only possible constitutional isomer that fits all the preceding data. This systematic process ensures the highest degree of confidence in the final structural assignment.

References

- BenchChem. (2025).

-

PubChem. (2025). 4-Amino-3-chlorophenol. National Center for Biotechnology Information. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.

4-(Aminomethyl)-3-chlorophenol solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(Aminomethyl)-3-chlorophenol for Pharmaceutical Development

Abstract

4-(Aminomethyl)-3-chlorophenol is a pivotal intermediate in the synthesis of several targeted anti-cancer therapies, including the tyrosine kinase inhibitors Lenvatinib and Tivozanib.[1][2][3] A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective drug formulations. This technical guide provides an in-depth analysis of the physicochemical properties of 4-(Aminomethyl)-3-chlorophenol, a theoretical framework governing its solubility, its qualitative solubility profile across different solvent classes, and a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility.

Physicochemical Profile and Molecular Structure Analysis

The solubility behavior of an Active Pharmaceutical Ingredient (API) or intermediate is fundamentally dictated by its molecular structure and resulting physicochemical properties.[4] 4-(Aminomethyl)-3-chlorophenol (CAS: 17609-80-2) is a substituted phenol with a molecular structure that imparts significant polarity.

Table 1: Physicochemical Properties of 4-(Aminomethyl)-3-chlorophenol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [1][5] |

| Molecular Weight | 143.57 g/mol | [5] |

| Appearance | Off-white to light brown crystalline powder | [6][7] |

| Melting Point | 159-160 °C | [1][7] |

| Predicted Boiling Point | 287.3 ± 25.0 °C | [1][7] |

| Predicted pKa | 9.26 ± 0.18 (Phenolic OH) | [2][7] |

| Topological Polar Surface Area | 46.3 Ų | [5] |

The molecule possesses three key functional groups that govern its interactions with solvents:

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents.

-

Aminomethyl (-CH₂NH₂) Group: The primary amine is also a strong hydrogen bond donor and acceptor. Its basic nature means it can be protonated in acidic conditions to form a highly soluble salt.[8]

-

Chloro (-Cl) Group: The electronegative chlorine atom contributes to the molecule's overall dipole moment and can participate in weaker dipole-dipole interactions.

The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-donating amino group on a compact aromatic ring results in a molecule with high polarity and a strong propensity to interact with other polar molecules.

Theoretical Framework: Intermolecular Forces Driving Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solvents that can replicate the types of intermolecular forces present in the solute's crystal lattice are most likely to be effective. For 4-(Aminomethyl)-3-chlorophenol, the following interactions are key:

-

Hydrogen Bonding: This is the most dominant force. The -OH and -NH₂ groups can donate protons to and accept lone pairs from solvent molecules with corresponding capabilities (e.g., alcohols, water, DMSO).

-

Dipole-Dipole Interactions: The molecule's overall polarity allows it to interact favorably with polar solvents, both protic and aprotic.[9]

-

Van der Waals Forces: These weaker forces contribute to interactions with the non-polar aromatic ring and are the primary mode of interaction with non-polar solvents.

The significant energy required to break the strong intermolecular hydrogen bonds in the solid-state crystal lattice of 4-(Aminomethyl)-3-chlorophenol means that only solvents capable of forming similarly strong interactions are likely to achieve substantial solubility.

Figure 1: Intermolecular interactions between 4-(Aminomethyl)-3-chlorophenol and solvent classes.

Qualitative Solubility Profile in Organic Solvents

While extensive quantitative data is not publicly available, a reliable qualitative profile can be constructed from supplier data, physicochemical principles, and comparison to analogous structures like 4-aminophenol.[10][11]

Table 2: Qualitative Solubility of 4-(Aminomethyl)-3-chlorophenol at Ambient Temperature

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Supporting Evidence |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | Capable of strong hydrogen bonding, but the molecule's own crystal lattice energy is high. Multiple sources confirm "Slightly Soluble" in Methanol.[1][2][12][13] Solubility in small alcohols is expected to be moderate but limited.[14] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble to Slightly Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the molecule.[15] "Slightly Soluble" in DMSO is reported.[1][2][12][13] High solubility is expected in DMF based on structural similarity.[8] Solubility in acetone is also reported.[6] |

| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The polarity mismatch is significant. These solvents cannot effectively disrupt the strong intermolecular hydrogen bonds of the solute. Analogous compounds show low solubility in these solvents.[8][10] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | The hydrophobic nature of these solvents is incompatible with the highly polar functional groups of the molecule.[8] Analogous 4-aminophenol has negligible solubility in toluene and diethyl ether.[10] |

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

For drug development and process scale-up, precise, quantitative solubility data is essential. The saturation shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[16][17][18]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[19]

Causality Behind Experimental Choices

-

Excess Solid: Ensures that a saturated solution is formed and that equilibrium is established between the solid and solution phases.[17]

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment (e.g., a water bath or incubator shaker) is critical for reproducibility.

-

Agitation: Continuous mixing ensures maximum surface area contact between the solute and solvent, accelerating the time to reach equilibrium.

-

Equilibration Time: Sufficient time (typically 24-72 hours) must be allowed for the dissolution and potential crystallization processes to reach a steady state. Preliminary time-point studies are recommended to determine the minimum required time.

-

Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is crucial to remove all undissolved solid particles without the analyte adsorbing to the filter medium.[16]

-

Analysis by HPLC: High-Performance Liquid Chromatography is the preferred analytical method over UV-Vis spectrophotometry because it provides superior specificity, allowing for the accurate quantification of the analyte in the presence of any potential impurities or degradants.[17]

Figure 2: Workflow for the Saturation Shake-Flask solubility determination method.

Step-by-Step Protocol

-

Preparation: a. To a series of 4 mL glass vials, add an excess amount of 4-(Aminomethyl)-3-chlorophenol (e.g., ~10-20 mg). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials in an incubator shaker or on a rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25 °C). b. Agitate the suspensions for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Sample Processing: a. Remove vials from the shaker. Allow them to stand for a short period (e.g., 30 minutes) to permit sedimentation of the majority of the undissolved solid.[17] b. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining suspended solid. c. Carefully draw the supernatant using a clean syringe. d. Filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step removes any remaining microscopic particles.

-

Analysis: a. Prepare a stock solution of 4-(Aminomethyl)-3-chlorophenol of known concentration in a suitable diluent (e.g., Methanol or Acetonitrile/Water). b. Generate a multi-point calibration curve from the stock solution (e.g., 1 to 100 µg/mL). c. Accurately dilute the filtered sample from step 3c into the linear range of the calibration curve. d. Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. e. Calculate the concentration of the saturated solution using the calibration curve and apply the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.

Conclusion

4-(Aminomethyl)-3-chlorophenol is an intrinsically polar molecule with limited solubility in most non-polar and less-polar organic solvents. Its solubility is primarily driven by its capacity for hydrogen bonding, making polar solvents such as alcohols, DMSO, and DMF the most viable options for solubilization. For development purposes, qualitative assessments should be followed by precise quantitative measurements using the robust shake-flask method to ensure process control and successful formulation outcomes. The data and protocols presented in this guide provide a comprehensive framework for scientists and researchers to effectively manage and utilize this critical pharmaceutical intermediate.

References

- Sci-Space. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemBK. (2024, April 9). 4-amino-3-chlorophenol.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- ResearchGate. (2019, September).

- PharmaTutor. (2013, February 15).

- PubChem. 4-Amino-3-chlorophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28).

- LookChem.

- Wikipedia. 4-Aminophenol.

- ChemicalBook. 4-Amino-3-chlorophenol CAS#: 17609-80-2.

- BenchChem. Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.

- Wikipedia. Polar aprotic solvent.

- Labsolu.ca. 4-Amino-3-chlorophenol.

- ChemicalBook. 4-Amino-3-chlorophenol | 17609-80-2.

- ChemicalBook. (2025, September 2). 4-Amino-3-chlorophenol | 17609-80-2.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- PubChem. 4-Aminophenol.

- Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.

- Sigma-Aldrich. Solvent Miscibility Table.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-3-chlorophenol | 17609-80-2 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 11. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]

- 13. labsolu.ca [labsolu.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmatutor.org [pharmatutor.org]

Spectral Analysis of 4-(Aminomethyl)-3-chlorophenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of 4-(Aminomethyl)-3-chlorophenol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are foundational for the structural elucidation, purity assessment, and quality control of this compound.

Introduction: The Structural Significance of 4-(Aminomethyl)-3-chlorophenol

4-(Aminomethyl)-3-chlorophenol is a substituted phenol derivative incorporating a reactive aminomethyl group and a chloro substituent on the aromatic ring. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Accurate and comprehensive spectral analysis is paramount to confirm its structure and ensure its suitability for downstream applications. This guide will delve into the theoretical and practical aspects of its spectral characterization.

Molecular Structure:

Caption: Molecular structure of 4-(Aminomethyl)-3-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of 4-(Aminomethyl)-3-chlorophenol is outlined below. The choice of a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH₂).

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-(Aminomethyl)-3-chlorophenol.

-

Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-(Aminomethyl)-3-chlorophenol is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the exchangeable protons of the amine and hydroxyl groups. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic H (H-2) | ~7.2 - 7.4 | d | ~2 | Ortho to -OH, meta to -CH₂NH₂ |

| Aromatic H (H-5) | ~6.8 - 7.0 | d | ~8 | Ortho to -CH₂NH₂, meta to -Cl |

| Aromatic H (H-6) | ~6.7 - 6.9 | dd | ~8, ~2 | Ortho to -OH, meta to -CH₂NH₂ |

| Benzylic CH₂ | ~3.8 - 4.0 | s | - | Singlet due to no adjacent protons. |

| Amine NH₂ | Broad, variable | s (broad) | - | Exchangeable with D₂O. |

| Phenolic OH | Broad, variable | s (broad) | - | Exchangeable with D₂O. |

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The positions of the NH₂ and OH signals are highly dependent on concentration, temperature, and solvent.

The electronegative chlorine atom will deshield the ortho proton (H-2), while the electron-donating hydroxyl and aminomethyl groups will shield the protons at other positions. The splitting patterns arise from spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-1 (C-OH) | ~155 - 158 | Carbon attached to the hydroxyl group. |

| C-2 | ~115 - 118 | Shielded by the ortho -OH group. |

| C-3 (C-Cl) | ~133 - 136 | Deshielded by the attached chlorine atom. |

| C-4 (C-CH₂NH₂) | ~128 - 132 | Attached to the aminomethyl group. |

| C-5 | ~114 - 117 | Shielded by the para -OH and ortho -CH₂NH₂ groups. |

| C-6 | ~129 - 132 | Aromatic CH. |

| -CH₂- | ~45 - 48 | Benzylic carbon of the aminomethyl group. |

Note: Chemical shifts are relative to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Predicted IR Absorption Bands

The IR spectrum of 4-(Aminomethyl)-3-chlorophenol will be characterized by the vibrational modes of its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Hydrogen bonding broadens this peak.[1] |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretches.[2] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the -CH₂- group.[2] |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium | Scissoring vibration. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong | |

| C-N Stretch | 1020 - 1250 | Medium to Weak | |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-(Aminomethyl)-3-chlorophenol is C₇H₈ClNO. The expected monoisotopic mass is approximately 157.03 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Under electron ionization, the molecule is expected to undergo fragmentation. A key fragmentation pathway for benzylamines is the loss of the amino group.[3][4]

Proposed Fragmentation Pathway:

Sources

- 1. 2-Amino-4-chlorophenol(95-85-2) 13C NMR spectrum [chemicalbook.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 4-Amino-3-chlorophenol hydrochloride(52671-64-4) IR Spectrum [m.chemicalbook.com]

- 4. 4-Amino-3-chlorophenol hydrochloride | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial availability of 4-(Aminomethyl)-3-chlorophenol

An In-depth Technical Guide to 4-(Aminomethyl)-3-chlorophenol for Researchers and Drug Development Professionals

Abstract

4-(Aminomethyl)-3-chlorophenol is a critical chemical intermediate, pivotal in the synthesis of a range of pharmaceuticals, most notably in the targeted therapy of various cancers. Its structural features make it an essential building block for complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, commercial availability, synthesis methodologies, and applications in drug development, with a focus on providing actionable insights for researchers and scientists in the field.

Introduction

4-(Aminomethyl)-3-chlorophenol, identified by CAS number 17609-80-2, is a substituted phenol derivative that has garnered significant attention in medicinal chemistry and process development.[1][2] Its primary importance lies in its role as a key intermediate for synthesizing tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of cancers such as renal cell carcinoma and hepatocellular carcinoma.[1][3] This document serves as a technical resource, consolidating essential information on its properties, sourcing, synthesis, and safe handling to support its effective use in research and manufacturing environments.

Physicochemical Properties

Understanding the fundamental properties of 4-(Aminomethyl)-3-chlorophenol is crucial for its application in synthesis, including reaction design, purification, and storage. The compound is typically a light yellow, off-white, or light grey crystalline powder.[3][4][5] It is known to be hygroscopic and sensitive to light and air, necessitating specific storage conditions to maintain its integrity.[1][3][5]

| Property | Value | Source(s) |

| CAS Number | 17609-80-2 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [2][3][6] |

| Appearance | Light yellow/grey solid; Off-white to light brown crystalline powder | [1][3][4][5] |

| Melting Point | 153-160 °C | [1][3][4] |

| Boiling Point | ~287.3 °C at 760 mmHg | [1][4] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in cold water | [1][3][5] |

| Density | ~1.4 g/cm³ | [3][4] |

| Stability | Hygroscopic; Sensitive to light and air | [1][3][5] |

Commercial Availability and Procurement

4-(Aminomethyl)-3-chlorophenol is commercially available from various chemical suppliers, particularly those specializing in pharmaceutical intermediates. The majority of manufacturers are based in China.[1][7][8] It is typically offered in different purity grades, with pharmaceutical grades commonly exceeding 99% purity as determined by HPLC.[3][4][7] The compound is also available as a hydrochloride salt (CAS 52671-64-4), which may offer improved stability for certain applications.[4][9][10]

When procuring this intermediate, it is imperative for researchers to validate the supplier and the quality of the material. A Certificate of Analysis (COA) should be requested for each batch to confirm its identity, purity, moisture content, and absence of significant impurities.[3]

Representative Suppliers:

| Supplier | Grade/Purity Offered | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | High-quality products | Supplier based in China.[1] |

| Conier Chem&Pharma Limited | Pharmaceutical Grade/99% | Trader based in China.[7] |

| LEADER BIOCHEMICAL GROUP | Pharmaceutical Grade/99% | Factory supplier in China.[7] |

| Chong Da Prostaglandin Fine Chemicals Co., Ltd. | Pharmaceutical Grade/99.5% | Offers competitive pricing.[7] |

| Home Sunshine Pharma | ≥99.0% | Manufacturer in China.[4][8] |

| Thermo Scientific Chemicals | 98% (as hydrochloride) | Available in smaller quantities (e.g., 5g, 25g).[10] |

Synthesis Methodologies

Several synthetic routes to 4-(Aminomethyl)-3-chlorophenol have been developed, each with distinct advantages and challenges regarding starting materials, reaction conditions, and overall efficiency.

Route 1: Reduction of 3-chloro-4-nitrophenol

A common and straightforward laboratory-scale synthesis involves the reduction of the nitro group of 3-chloro-4-nitrophenol. This method is often favored due to the commercial availability of the starting material. The reduction can be effectively achieved using iron powder in the presence of an acid, such as acetic acid.[11]

Experimental Protocol:

-

To a solution of 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol) in ethanol (50 ml) at 26 °C, add iron powder (9.6 g, 172.9 mmol) and acetic acid (10 mL).[11]

-

Heat the reaction mixture and stir at 80 °C for 16 hours.[11]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the solution to 15 °C.[11]

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by column chromatography to yield 4-(Aminomethyl)-3-chlorophenol as a pale red solid (yields of up to 88% have been reported).[11]

Caption: Synthesis via reduction of 3-chloro-4-nitrophenol.

Route 2: Multi-step Synthesis via Microchannel Reactor

For larger-scale and continuous manufacturing, a method utilizing a multi-temperature-zone continuous flow microchannel reactor has been patented.[12][13] This innovative approach starts from sulfanilic acid and proceeds through diazotization, coupling with m-chlorophenol, and subsequent reduction of the resulting azo compound.[12][13] The use of a microchannel reactor offers enhanced control over reaction parameters (temperature, residence time), improving safety and product purity, with reported total yields around 82%.[13]

Caption: Multi-step synthesis using a microchannel reactor.

Other Reported Routes

Other synthetic strategies have been reported in patents and literature, including:

-

From p-aminophenol: This method involves a sequence of acetylation, chlorination, and subsequent hydrolysis to yield the final product.[14]

-

From o-chloronitrobenzene: This route involves the introduction of a hydroxyl group in the presence of strong acids and molybdenum salt catalysts, though it is noted to produce a significant number of by-products.[1][11][13]

The choice of synthetic route depends heavily on the desired scale of production, cost of starting materials, and the required purity of the final product.

Key Applications in Drug Development

The primary utility of 4-(Aminomethyl)-3-chlorophenol is as a cornerstone intermediate in the synthesis of several targeted cancer therapies.[1][3] Its structure is incorporated into the final API, making its purity and quality of paramount importance.

-

Lenvatinib: An oral multi-tyrosine kinase inhibitor used for the treatment of advanced liver cancer and renal cell carcinoma. 4-(Aminomethyl)-3-chlorophenol is a key building block for the quinoline core of the Lenvatinib molecule.[1][3][12]

-

Tivozanib: Another potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used to treat advanced renal cell carcinoma.[1][12]

The compound is also explored in the synthesis of drugs targeting cardiovascular and neurodegenerative diseases, such as Alzheimer's disease.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.

-

Hazards: 4-(Aminomethyl)-3-chlorophenol is classified as harmful if inhaled or swallowed and causes skin irritation.[7][15] There are also concerns that it may damage fertility or the unborn child.[7] It is very toxic to aquatic life.[7] In-vitro studies suggest lower cytotoxicity compared to other aminophenols, but it may pose a risk of nephrotoxicity (kidney damage) with prolonged exposure.[1]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn.[7][15] Avoid the formation of dust and aerosols.[7]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[1][3][7] A recommended storage temperature is often between 2-8°C.[3]

Conclusion

4-(Aminomethyl)-3-chlorophenol is a high-value intermediate with indispensable applications in modern pharmaceutical synthesis. Its commercial availability, primarily from specialized manufacturers in Asia, allows for its procurement in high purity grades suitable for GMP environments. A thorough understanding of its chemical properties, synthesis routes, and handling requirements—as outlined in this guide—is essential for any research or development professional seeking to utilize this versatile building block in the creation of next-generation therapeutics.

References

- 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding 4-Amino-3-chlorophenol: Properties and Applic

- 4-Amino-3-chlorophenol synthesis. (n.d.). ChemicalBook.

- 4-Amino-3-chlorophenol hydrochloride. (n.d.). ECHEMI.

- Buy 4-amino-3-chlorophenol from Conier Chem&Pharma Limited. (n.d.). ECHEMI.

- China 4 Amino 3 chlorophenol Manufacturers Factory Suppliers. (n.d.). Home Sunshine Pharma.

- 4-Amino-3-Chlorophenol. (n.d.). Home Sunshine Pharma.

- 4-Amino-3-chlorophenol hydrochloride, 98% 5 g. (n.d.). Thermo Scientific Chemicals.

- 4-AMINO-3-CHLOROPHENOL | CAS 17609-80-2. (n.d.).

- Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. (n.d.).